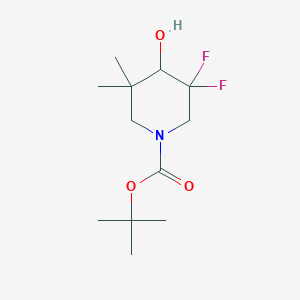
tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21F2NO3. It is a piperidine derivative, characterized by the presence of tert-butyl, difluoro, hydroxy, and dimethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl chloroformate and difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may confer specific biological activities that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparación Con Compuestos Similares
- tert-Butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: This compound is similar in structure but has a methyl group instead of dimethyl groups. It may exhibit different chemical and biological properties due to this structural difference.
- tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group, which can influence its reactivity and interactions with other molecules.
The uniqueness of tert-Butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H21F2NO3 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
tert-butyl 3,3-difluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-11(4,5)8(16)12(13,14)7-15/h8,16H,6-7H2,1-5H3 |
Clave InChI |
BZKCUEMMSSBPIC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC(C1O)(F)F)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


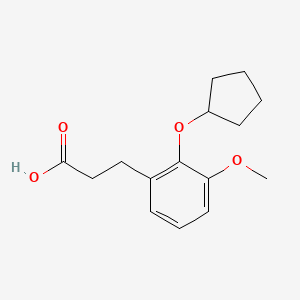
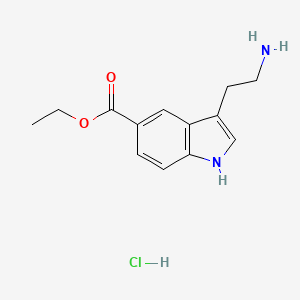
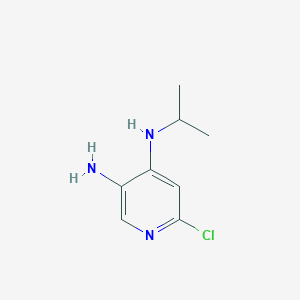
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
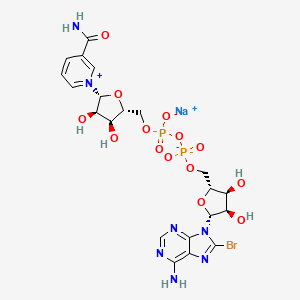
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
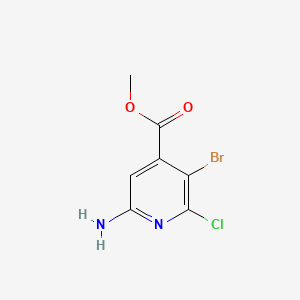
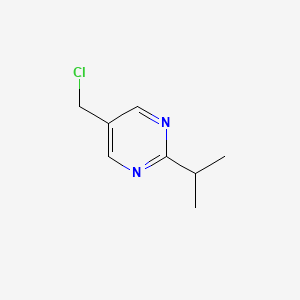

![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
